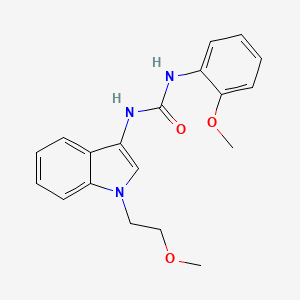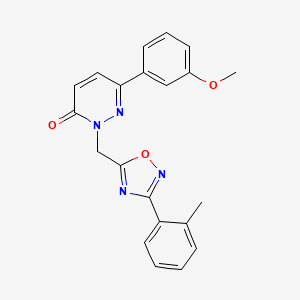![molecular formula C7H5F3N2O3 B2654473 2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid CAS No. 2287340-66-1](/img/structure/B2654473.png)
2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid” is a chemical compound with the CAS Number: 2287340-66-1 . It has a molecular weight of 222.12 . The IUPAC name of this compound is 2-(6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazin-3(2H)-ylidene)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5F3N2O3/c8-7(9,10)4-1-3(2-5(13)14)11-12-6(4)15/h1-2,11H,(H,12,15)(H,13,14) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Toxicity and Exposure Assessment
Trifluoroacetic acid (TFAA), structurally related to 2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid, has been studied for its potential toxicity and exposure effects. Despite concerns that its toxicity might mimic that of hydrofluoric acid (HF), causing severe health outcomes like electrolyte abnormalities and cardiac arrest, a case study involving dermal exposure to TFAA showed no significant systemic toxicity. This suggests that, despite structural similarities to hazardous compounds, TFAA might not present the same level of risk, highlighting an important consideration for the handling and use of similar fluorinated compounds in scientific research and industrial applications (Sun & Corbett, 2017).
Metabolic and Excretion Pathways
In the context of metabolism and excretion, research involving compounds structurally related to this compound, such as [(3R)-4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopentaindol-3-yl]acetic acid (MK-0524), has provided insights into their biological processing. MK-0524, a prostaglandin D2 receptor antagonist, was observed to be primarily eliminated through metabolism into its acyl glucuronic acid conjugate, followed by excretion mainly via feces. This study underscores the importance of understanding the metabolic pathways and excretion mechanisms of fluorinated compounds for their safe and effective use in therapeutic applications (Karanam et al., 2007).
Environmental Persistence and Health Impact
Research on perfluoroalkyl acids, which share chemical properties with this compound, has raised concerns about their environmental persistence and potential health impacts. These studies emphasize the widespread exposure of the general population to fluorinated compounds and the need for ongoing monitoring and evaluation of their effects on health. The changes in manufacturing practices in the United States have significantly impacted the serum concentrations of these compounds, reflecting the potential for regulatory and industrial actions to reduce human exposure to potentially harmful chemicals (Calafat et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it could be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, etc .
Eigenschaften
IUPAC Name |
2-[6-oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)4-1-3(2-5(13)14)11-12-6(4)15/h1H,2H2,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQPFOUZPUHQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2654393.png)


![4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2654397.png)

![2-[3-(4-methoxyphenyl)propanoylamino]benzoic Acid](/img/structure/B2654401.png)
![Spiro[2.3]hexan-2-ylmethanethiol](/img/structure/B2654402.png)



![[4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2654409.png)
![N-(benzo[d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2654412.png)

